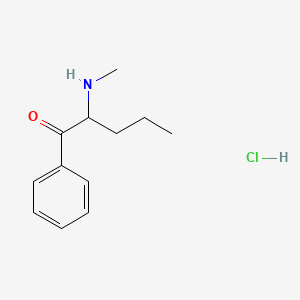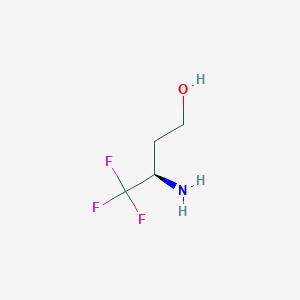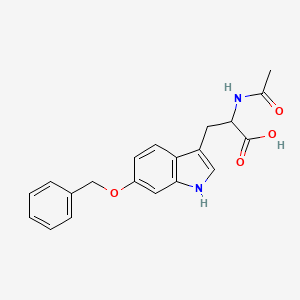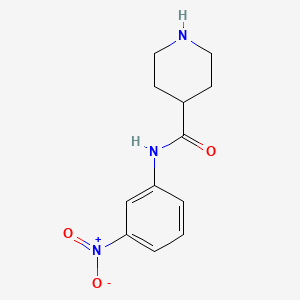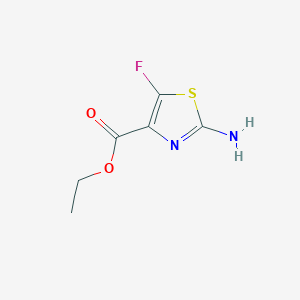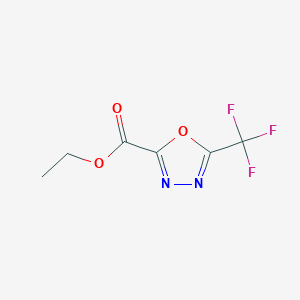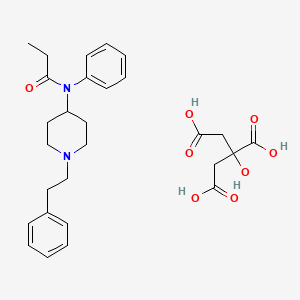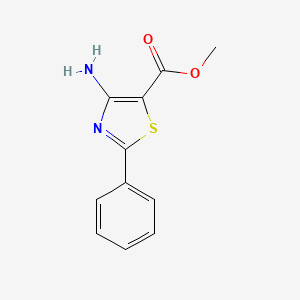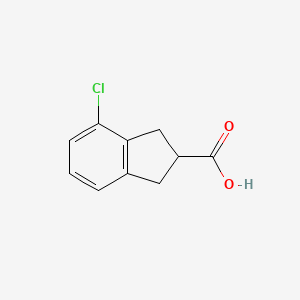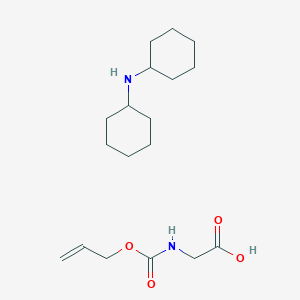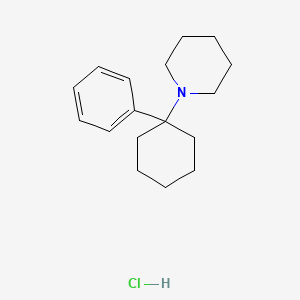
Phencyclidine hydrochloride
Vue d'ensemble
Description
Phencyclidine, also known as PCP or Angel Dust, is a hallucinogen formerly used as a veterinary anesthetic and briefly as a general anesthetic for humans . It is similar to ketamine in structure and many of its effects . Like ketamine, it can produce a dissociative state . It exerts its pharmacological action through the inhibition of NMDA receptors .
Synthesis Analysis
Phencyclidine was introduced as an anesthetic in the 1960s . New phenyl and thienyl analogues with specific affinity for the phencyclidine sites in NMDA receptors were synthesized . The metabolism of PCP involves primarily hydroxylation followed by conjugation and elimination in the urine .
Molecular Structure Analysis
Phencyclidine is a member of the arylcyclohexylamine class . It is a white crystal-like powder that dissolves in water or alcohol . Its molecular formula is C17H25N .
Chemical Reactions Analysis
Phencyclidine works primarily as an NMDA receptor antagonist . It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell .
Physical And Chemical Properties Analysis
Phencyclidine is a white crystal-like powder that dissolves in water or alcohol . It has a bitter medicinal taste . On the street, PCP may contain any number of contaminants, leading to a tan to brown color with a powdery or gummy consistency .
Applications De Recherche Scientifique
Phencyclidine, also known as PCP, was discovered in 1956 and has been the subject of significant research efforts . It’s a hallucinogen that was formerly used as a veterinary anesthetic, and briefly as a general anesthetic for humans . It’s similar to ketamine in structure and in many of its effects . Like ketamine, it can produce a dissociative state .
-
Pharmacology and Toxicology
- Phencyclidine is known to work primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA Receptor . It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell . This inhibits depolarization of neurons and interferes with cognitive and other functions of the nervous system .
-
Psychoactive Substances Research
-
Forensic Science
-
Chemical Synthesis and Analgesic Properties Research
- Phencyclidine and its derivatives have been synthesized for the study of their antinociception properties . In one study, new phenyl and thienyl analogues with specific affinity for the phencyclidine sites in NMDA receptors, dopamine uptake blocking, or both of them were synthesized . The outcomes indicated that all synthesized compounds showed better activities to decrease acute thermal and chemical, but not chronic pains .
-
Neuropharmaceutical Research
- Following the discovery of phencyclidine, research efforts emerged over the following decades, which resulted in the exploration of many interesting analogs . These agents were developed in the pursuit of novel therapeutic agents as well as to probe the biological effects in humans and other animals and to understand the function and distribution of PCP binding sites in a variety of in vitro and in vivo test systems .
-
Forensic Chemistry
-
Anesthetic Research
- Phencyclidine was introduced as an anesthetic in 1960 . The rapid advance in the various fields of analytical chemistry during the past decades has made it possible to measure the levels of the compounds in tissues and body fluids . These methods may also be used to study the metabolism and pharmacokinetics of PCP .
-
Neuroscience Research
- Phencyclidine is often used as a tool in neuroscience research . It was launched as an intravenous anesthetic under the trade name Sernyl by Parke, Davis and Company in the late 1950s . Unlike other general anesthetics, phencyclidine produced unconsciousness, absence of pain perception and amnesia without suppressing vital reflexes .
-
New Psychoactive Substances Research
- The discovery of phencyclidine in 1956 set the stage for significant research efforts that resulted in a plethora of analogs and derivatives designed to explore the biological effects of this class . A variety of new PCP analogs began to attract the attention of communities interested in the collaborative exploration of these substances .
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-phenylcyclohexyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJNGPDPGKBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893724 | |
| Record name | Phencyclidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phencyclidine hydrochloride | |
CAS RN |
956-90-1 | |
| Record name | Phencyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phencyclidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phencyclidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-phenylcyclohexyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENCYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1JZQ7GDTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




